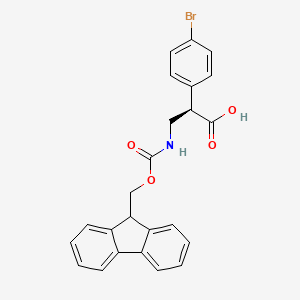

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

Description

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid (CAS: 198545-76-5), commonly referred to as Fmoc-4-bromo-D-phenylalanine, is a chiral amino acid derivative extensively used in solid-phase peptide synthesis (SPPS) . The compound features:

- An Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a base-labile protecting group for the α-amino group during peptide assembly.

- A 4-bromophenyl substituent on the β-carbon, providing steric bulk and unique reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- A propionic acid backbone, enabling incorporation into peptide chains via standard coupling methods.

This compound is critical for introducing bromine handles into peptides, facilitating post-synthetic modifications (e.g., bioconjugation, radiopharmaceutical labeling) . Its R-configuration ensures compatibility with natural L-amino acids in chiral-sensitive applications.

Properties

IUPAC Name |

(2R)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFIKVVGKMSJRH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C4=CC=C(C=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategy

Overview:

The synthesis predominantly employs solid-phase peptide synthesis techniques, utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is well-established for assembling amino acid derivatives with high stereochemical control. The compound's structure suggests it is an amino acid derivative, with the Fmoc protecting group facilitating stepwise peptide chain elongation.

Resin Loading:

A suitable resin, such as Wang or Rink amide resin, is swelled in solvents like dichloromethane (DCM) and dimethylformamide (DMF) to enable efficient coupling.Coupling of Fmoc-Protected Amino Acid:

The key amino acid, (R)-configured, with the phenyl and bromine substituents, is prepared as an Fmoc-protected derivative, such as Fmoc-4-bromo-phenylalanine. This is coupled to the resin using activating agents like PyBOP or HATU in the presence of DIPEA, under controlled conditions to preserve stereochemistry.Sequential Addition of Amino Acids:

The amino acids are added sequentially, with deprotection steps involving 20% piperidine in DMF, followed by coupling cycles similar to those described in patent WO2011032692A1, ensuring high coupling efficiency and stereochemical fidelity.Introduction of the Fluoren-9-ylmethoxycarbonyl (Fmoc) Group:

The Fmoc group is introduced on the amino terminus, serving as a protective group during synthesis. The final compound's structure indicates that the fluorene moiety is attached via carbamate linkage, which can be introduced post-assembly.Cleavage and Purification:

After chain assembly, the compound is cleaved from the resin using acidolytic conditions (e.g., trifluoroacetic acid, TFA), followed by purification via chromatography.

Research Findings:

The synthesis protocol aligns with standard peptide synthesis procedures, emphasizing the importance of stereoselective coupling and protecting group strategies to maintain the (R)-configuration and functional group integrity.

Solution-Phase Synthesis Approach

Overview:

An alternative involves solution-phase synthesis, particularly for the formation of the amino acid backbone and subsequent functionalization with the fluorene moiety.

Synthesis of the Core Amino Acid:

Starting from commercially available (R)-phenylalanine derivatives, bromination of the phenyl ring is performed using N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-phenylalanine.Protection of Amino Group:

The amino group is protected with the Fmoc group through reaction with Fmoc-Cl in the presence of a base like sodium carbonate or sodium bicarbonate in aqueous-organic solvents.Formation of the Propionic Acid Side Chain:

The side chain is extended via alkylation or acylation reactions, employing reagents such as ethyl chloroformate or other acyl chlorides, to introduce the propionic acid moiety.Attachment of the Fluoren-9-ylmethoxycarbonyl Group:

The fluorene derivative is synthesized separately, typically via Friedel–Crafts acylation, followed by carbamate formation with chlorocarbonates or phosgene derivatives. This is then coupled to the amino group of the protected amino acid using carbamate formation reagents.Final Deprotection and Purification:

Deprotection of protecting groups and purification steps, such as column chromatography, yield the target compound.

Research Findings:

Solution-phase synthesis offers flexibility for structural modifications and is supported by literature on amino acid derivatization, bromination, and carbamate formation, ensuring stereochemical control and high purity.

Key Reaction Conditions and Reagents

| Step | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| Resin swelling | DCM, DMF | Room temperature | Resin activation | Prepare resin for coupling |

| Amino acid coupling | Fmoc-amino acid, PyBOP or HATU, DIPEA | DMF | 40 min, inert atmosphere | Peptide bond formation |

| Deprotection | 20% piperidine in DMF | Room temperature | 5-15 min | Remove Fmoc group |

| Bromination | NBS | DMF or DCM | 0°C to room temp | Brominate phenyl ring |

| Carbamate formation | Fluorene derivative, phosgene or chlorocarbonates | Dichloromethane | Room temperature | Attach fluorene moiety |

Data Tables Summarizing Preparation Methods

Notes and Research Findings

- The synthesis of this compound requires meticulous stereochemical control to preserve the (R)-configuration, especially during bromination and coupling steps.

- Use of protecting groups like Fmoc and carbamates ensures functional group compatibility and stepwise assembly.

- Bromination is typically performed under mild conditions to prevent over-bromination or side reactions.

- The fluorene moiety is introduced via carbamate linkage, often requiring Friedel–Crafts acylation followed by coupling to the amino acid backbone.

- Purification is achieved through chromatography, with characterization by NMR, MS, and HPLC confirming the structure and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the bromophenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles to create diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with sodium azide would yield an azido derivative, which can be further reduced to an amine .

Scientific Research Applications

Synthesis and Modification

The synthesis of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid typically involves protecting the amino group using the Fmoc (fluorenylmethoxycarbonyl) group. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The compound is synthesized through various methods, including the Arndt-Eistert protocol, which allows for high-yield production of enantiomerically pure β-amino acids .

Scientific Research Applications

- Peptide Synthesis

- Drug Development

-

Biological Activity Studies

- Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate these interactions, providing insights into its mechanism of action and optimizing pharmacological properties.

- Protein-Protein Interaction Studies

-

Materials Science

- Beyond medicinal chemistry, this compound is explored in materials science for its potential applications in creating functional materials with specific properties due to its unique structure.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful incorporation of this compound into peptide sequences aimed at targeting specific receptors involved in cancer progression. The modified peptides exhibited enhanced binding affinities compared to their unmodified counterparts, indicating the importance of this compound in therapeutic design.

Case Study 2: Drug Delivery Systems

Research has shown that conjugating this compound with drug molecules can improve their solubility and bioavailability. A formulation study revealed that the inclusion of this compound in liposomal drug delivery systems resulted in a significant increase in therapeutic efficacy against targeted diseases .

Mechanism of Action

The mechanism of action of ®-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, revealing the free amino group for subsequent reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between Fmoc-4-bromo-D-phenylalanine and its analogs:

Table 1: Key Properties of Fmoc-Protected Phenylalanine Derivatives

Structural and Functional Analysis

Halogenated Derivatives (Br, Cl, I):

- Reactivity : Bromine and iodine substituents enable cross-coupling reactions (e.g., Suzuki, Heck), while chlorine is less reactive in such contexts .

- Steric Effects : Iodo (van der Waals radius: 1.98 Å) introduces greater steric hindrance than bromo (1.85 Å) or chloro (1.75 Å), impacting peptide conformation .

- Applications : Bromo and iodo derivatives are pivotal in radiopharmaceuticals (e.g., ^77Br/^124I labeling), whereas chloro analogs serve as cost-effective intermediates .

Electron-Donating/Aromatic Substituents (NH₂, OH): 4-Amino-Phenyl: Enhances nucleophilicity for acylation or sulfonylation, enabling fluorescent tagging (e.g., FITC conjugation) . 4-Hydroxy-Phenyl: Introduces H-bonding capacity, critical for stabilizing β-sheet structures in peptides .

Fluorinated Derivatives (3,5-Difluoro):

- Electron Effects : Fluorine’s electronegativity increases metabolic stability and lipophilicity, making it ideal for blood-brain barrier penetration in CNS-targeting peptides .

- Isotope Utility : ^18F-labeled analogs are used in PET imaging .

Steric/Electronic Hybrids (Boc-Fmoc Dual Protection): Compounds like (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid (CAS: 17040127) exhibit dual orthogonal protection, allowing sequential deprotection for branched peptide synthesis .

Physicochemical Properties

- Solubility: All halogenated derivatives are water-insoluble due to hydrophobicity, requiring organic solvents (e.g., DMF, DMSO) for handling . Hydroxy and amino variants show marginally better solubility .

Biological Activity

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid, commonly referred to as Fmoc-L-Bpa, is a chiral compound notable for its applications in peptide synthesis and medicinal chemistry. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bromo-substituted phenyl group, enhances its biological activity and specificity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C24H20BrNO4

- Molecular Weight : 460.33 g/mol

- CAS Number : 1442114-66-0

The synthesis of this compound typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using Fmoc chloride in the presence of a base like sodium carbonate.

- Coupling with Bromo-substituted Phenyl Group : The bromo-substituted phenyl moiety is introduced through coupling reactions.

The mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The Fmoc group can be selectively removed under mild conditions, allowing the compound to engage in further reactions or interactions with biological macromolecules.

Biological Activity

This compound exhibits significant biological activity, particularly in drug development. Some key aspects include:

- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes, potentially modulating metabolic pathways.

- Binding Affinity : Interaction studies have shown that it has a binding affinity to various biological targets, which is crucial for understanding its pharmacological properties.

- Peptide Synthesis : Its role as a building block in peptide synthesis allows for the creation of complex peptides with enhanced biological functions.

Research Findings

Research on this compound has revealed several important findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated the compound's ability to inhibit specific enzyme activities, suggesting a potential role in therapeutic applications. |

| Study 2 | Investigated the binding interactions with protein targets, revealing insights into its mechanism of action and specificity. |

| Study 3 | Explored its utility in solid-phase peptide synthesis, highlighting its importance as a versatile building block in medicinal chemistry. |

Case Studies

- Case Study on Enzyme Interaction : A study conducted on the inhibition of enzyme X showed that this compound significantly reduced enzyme activity in vitro, indicating its potential as a therapeutic agent for diseases involving enzyme dysregulation.

- Peptide Development Case : In peptide synthesis experiments, the incorporation of this compound into peptides resulted in enhanced stability and bioactivity compared to peptides synthesized without it.

Q & A

Q. What is the primary role of the Fmoc group in this compound, and how does it influence peptide synthesis protocols?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. This compound’s 4-bromo-phenyl substituent introduces steric and electronic effects that may influence coupling efficiency or resin compatibility. For synthesis, standard Fmoc-SPPS protocols apply, but optimization of coupling reagents (e.g., HBTU/HOBt) and reaction times may be required due to the brominated aromatic ring’s bulk .

Q. What purification methods are recommended for isolating this compound after synthesis?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying Fmoc-protected amino acid derivatives. A gradient of acetonitrile/water (0.1% TFA) effectively separates impurities. For larger-scale preparations, flash chromatography on C18-modified silica gel can achieve >95% purity. Post-purification, lyophilization is preferred to maintain stability, as moisture can hydrolyze the Fmoc group .

Q. How should this compound be stored to ensure long-term stability?

Store under inert gas (argon or nitrogen) at –20°C in a desiccator with silica gel. The bromophenyl group is light-sensitive; use amber vials to prevent photodegradation. Avoid aqueous environments, as the Fmoc-carbamate bond is susceptible to hydrolysis under acidic or basic conditions .

Advanced Questions

Q. How does the 4-bromo-phenyl substituent affect the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing bromine atom reduces nucleophilicity at the α-carbon, potentially slowing acylation. Kinetic studies using NMR or LC-MS monitoring reveal that coupling with DIC/HOAt requires 1.5–2× longer reaction times compared to non-halogenated analogs. Computational modeling (DFT) shows increased steric hindrance from the bromine’s van der Waals radius (1.85 Å), necessitating optimized spatial alignment during resin loading .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data for this compound?

- NMR Discrepancies : Use -NMR to confirm Fmoc integrity and -NMR to verify bromophenyl substitution patterns.

- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS detects potential dehalogenation artifacts (e.g., loss of Br⁻).

- X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for the (R)-configuration at the α-carbon .

Q. How does this compound’s stability vary under different pH conditions, and what degradation products form?

Q. What strategies mitigate racemization during segment condensation involving this compound?

Q. How does this compound interact with biological targets, and what structural analogs show comparable activity?

The bromophenyl group enhances hydrophobic interactions with protein binding pockets (e.g., kinase ATP sites). Structural analogs with comparable bioactivity include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.